(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylpyridin-2-yl)butanamide
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Overview
Description
(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-hydroxyphenylformamide derivative, followed by the formation of the imino group and subsequent coupling with the 4-methylpyridin-2-yl butanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- **(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE shares structural similarities with other aromatic amides and imines, such as N-(4-methylpyridin-2-yl)benzamide and 2-hydroxyphenylformamide derivatives .
Uniqueness
Structural Features: The combination of the 2-hydroxyphenyl and 4-methylpyridin-2-yl groups in a single molecule provides unique electronic and steric properties.
Properties
Molecular Formula |
C17H18N4O3 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H18N4O3/c1-11-7-8-18-15(9-11)19-16(23)10-12(2)20-21-17(24)13-5-3-4-6-14(13)22/h3-9,22H,10H2,1-2H3,(H,21,24)(H,18,19,23)/b20-12+ |
InChI Key |
ZORKKUOPHLLDRK-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2O)/C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC(=NNC(=O)C2=CC=CC=C2O)C |
Origin of Product |
United States |
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